

N-(5-Bromo-3-methyl-2-pyridinyl)acetamide molecular structure and IUPAC name.

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Compound of Interest

Compound Name: 2-Acetylamino-5-bromo-3-methylpyridine

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An In-depth Technical Guide to N-(5-Bromo-3-methyl-2-pyridinyl)acetamide

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, physicochemical properties, synthesis, and spectroscopic characterization of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and IUPAC Name

IUPAC Name: N-(5-bromo-3-methylpyridin-2-yl)acetamide^[1]

The molecular structure of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and an acetamido group at the 2-position.

Molecular structure of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BrN ₂ O	[1]
Molecular Weight	229.07 g/mol	[1]
CAS Number	142404-81-7	[1]
Appearance	Solid	[1]
Melting Point	111-115 °C	[1]
Boiling Point	357.9 °C at 760 mmHg	[1]
XLogP3	1.4	[1]
Topological Polar Surface Area	42 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Experimental Protocol: Synthesis

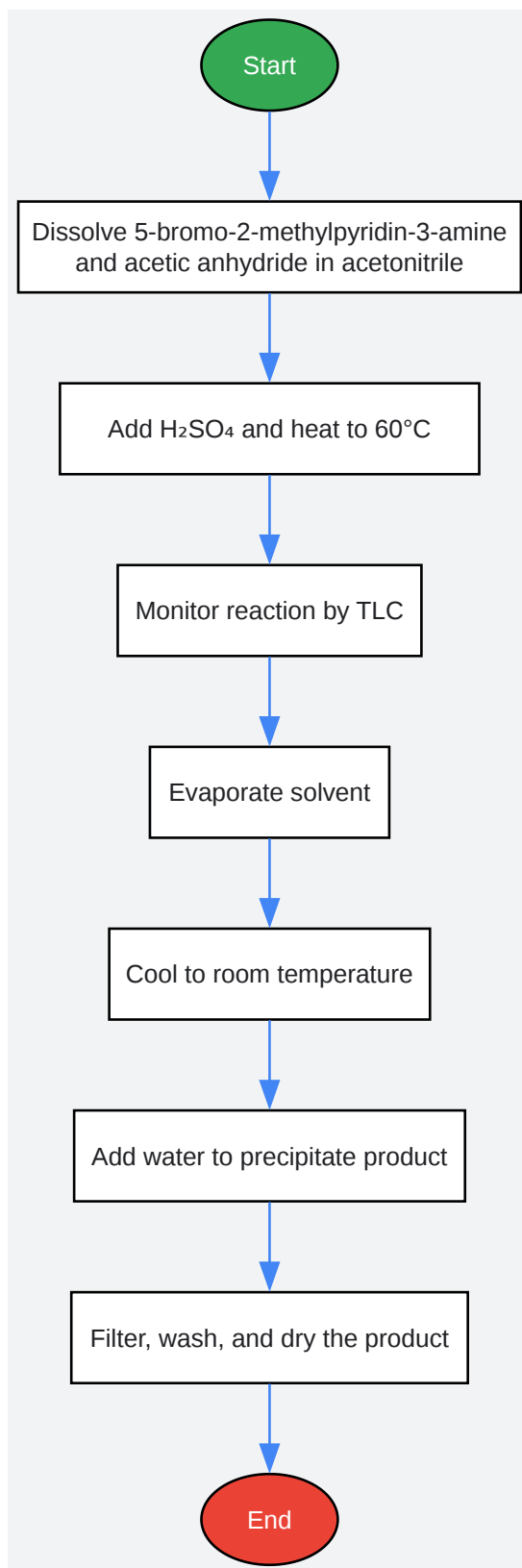
A reported method for the synthesis of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide involves the acetylation of 5-bromo-2-methylpyridin-3-amine.[2]

Materials and Reagents:

- 5-bromo-2-methylpyridin-3-amine
- Acetic anhydride
- Acetonitrile
- Concentrated Sulfuric Acid (96%)
- Water

Procedure:

- In a suitable reaction vessel, a solution of 5-bromo-2-methylpyridin-3-amine (1 equivalent) and acetic anhydride (1 equivalent) in acetonitrile is prepared under a nitrogen atmosphere.
[2]
- A few drops of 96% sulfuric acid are added to the stirred solution at 60 °C.[2]
- The reaction mixture is stirred for 30 minutes, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[2]
- Upon completion of the reaction, the solvent is removed by evaporation.[2]
- The reaction mixture is allowed to cool to room temperature.[2]
- Water is added dropwise to the cooled residue to induce the precipitation of the product.[2]
- The resulting mixture is stirred for approximately one hour at room temperature.[2]
- The precipitate is collected by filtration, washed with deionized water, and dried.[2]



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Workflow for the synthesis of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of N-(5-Bromo-3-methyl-2-pyridinyl)acetamide.[\[2\]](#)

¹H-NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.8	s	1H	Pyridine-H
7.38	s	1H	Pyridine-H
2.6	s	3H	Methyl (CH ₃)
2.45	s	3H	Acetyl (COCH ₃)

¹³C-NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
169.1	C=O (amide)
150.0	C (pyridine)
147.2	C (pyridine)
127.9	C (pyridine)
112.3	C (pyridine)
24.1	CH ₃ (acetyl)
16.5	CH ₃ (ring)

Mass Spectrometry

m/z	Ion
229	[M+H] ⁺
207	[M-CH ₃] ⁺
150	[M-Br] ⁺

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References

- 1. N-(5-Bromo-3-methylpyridin-2-yl)acetamide | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
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